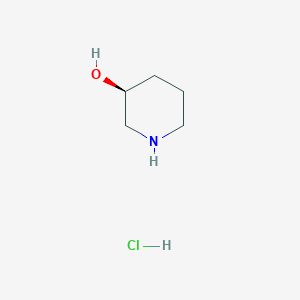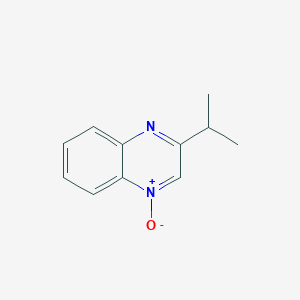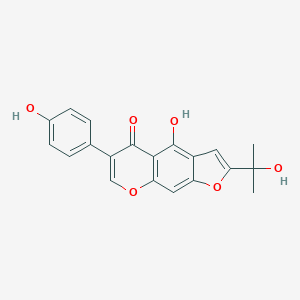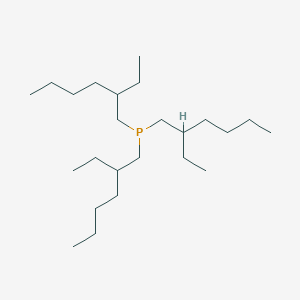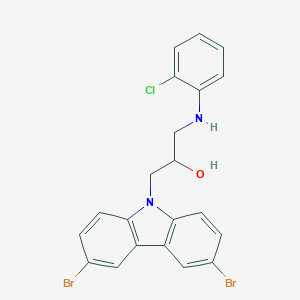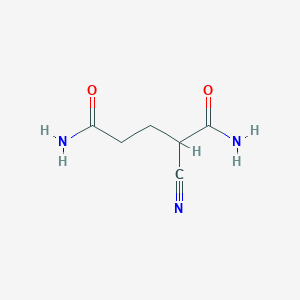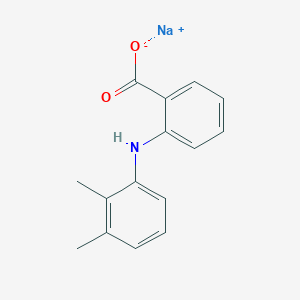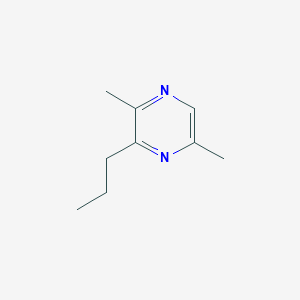
2,5-Dimethyl-3-propylpyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimethyl-3-propylpyrazine (DMPP) is a chemical compound that belongs to the pyrazine family. It is widely used in the agricultural industry as a nitrification inhibitor to reduce the loss of nitrogen from fertilizers. DMPP has also been studied for its potential applications in medical and pharmaceutical research.
Aplicaciones Científicas De Investigación
C–H Group Acidity and C–H···N Interactions Analysis
The crystal structures of various methyl-substituted pyrazines, including 2,5-dimethyl pyrazine, were analyzed. These structures were examined in the context of C–H···N interactions, emphasizing the variable acidity of C–H groups and their role in directing molecular and crystal structures (Thalladi, Gehrke, & Boese, 2000).
Flavor Compound Analysis in Complex Matrices
The study involved the analysis of isomers of dimethyl methoxypyrazines in complex matrices like cork stoppers and ladybugs. These compounds are significant flavor compounds, and the study emphasized the importance of accurate analytical determination due to their similar behavior in mass spectrometric, gas chromatographic, and nuclear magnetic resonance spectroscopic analyses (Slabizki, Legrum, Meusinger, & Schmarr, 2014).
Antimicrobial Activities of Heterocyclic Substances
A study investigated the use of 2-arylhydrazononitriles for synthesizing a wide variety of heterocyclic substances. Among these substances, some showed promising antimicrobial activities against various bacterial strains and yeast, highlighting the potential of 2,5-dimethyl-3-propylpyrazine derivatives in this field (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).
Synthesis Under Phase Transfer Catalytic Conditions
The synthesis of 3,5-dimethyl-1-prop-2-enylpyrazole was studied under phase transfer catalytic conditions and ultrasonic irradiation. This research aimed to understand the kinetic behavior, activation energy, and reaction mechanisms, providing insights into the reaction conditions and efficiencies (Brahmayya & Wang, 2014).
Corrosion Inhibition in Acidic Media
Research explored the inhibitory effect of certain bipyrazole compounds, including derivatives of 2,5-dimethylpyrazine, on the corrosion of pure iron in acidic solutions. The study provided insights into the adsorption behavior and efficiency of these inhibitors in protecting metal surfaces (Chetouani, Hammouti, Benhadda, & Daoudi, 2005).
Propiedades
Número CAS |
18433-97-1 |
|---|---|
Nombre del producto |
2,5-Dimethyl-3-propylpyrazine |
Fórmula molecular |
C9H14N2 |
Peso molecular |
150.22 g/mol |
Nombre IUPAC |
2,5-dimethyl-3-propylpyrazine |
InChI |
InChI=1S/C9H14N2/c1-4-5-9-8(3)10-6-7(2)11-9/h6H,4-5H2,1-3H3 |
Clave InChI |
ARRSOXMGLBJPNV-UHFFFAOYSA-N |
SMILES |
CCCC1=NC(=CN=C1C)C |
SMILES canónico |
CCCC1=NC(=CN=C1C)C |
Otros números CAS |
18433-97-1 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



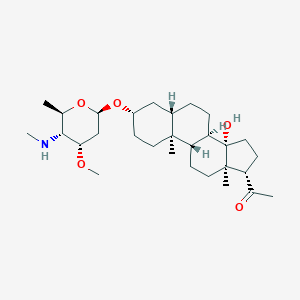

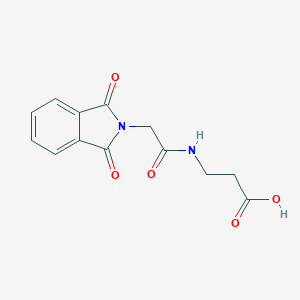
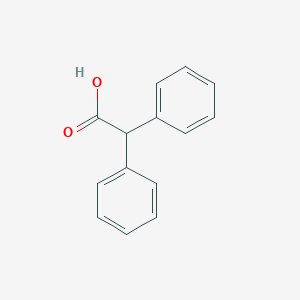
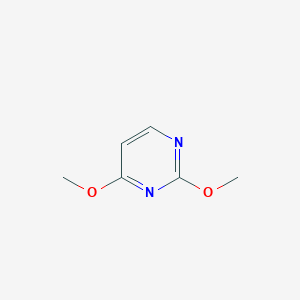
![3-[[Dimethyl(3-sulfanylpropyl)silyl]oxy-dimethylsilyl]propane-1-thiol](/img/structure/B108409.png)
